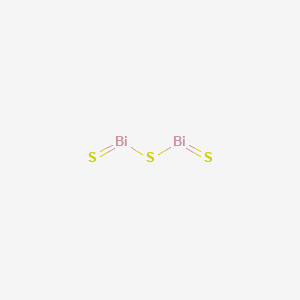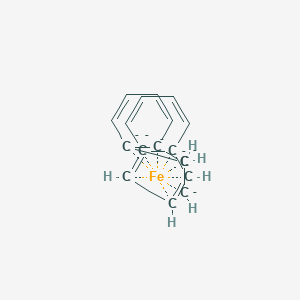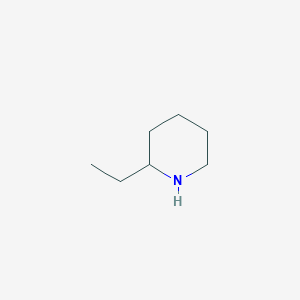
Bismuth sulfide (Bi2S3)
Overview
Description
Bismuth sulfide (Bi2S3) is a chemical compound of bismuth and sulfur . It occurs in nature as the mineral bismuthinite . The molecular formula is Bi2S3 and it has an average mass of 514.156 Da .
Synthesis Analysis
Bismuth (III) sulfide can be prepared by reacting a bismuth (III) salt with hydrogen sulfide . Another method involves the reaction of elemental bismuth and elemental sulfur in an evacuated silica tube at 500 °C for 96 hours . A solvothermal method has also been used to prepare Bi2S3 nanoparticles .
Molecular Structure Analysis
Bi2S3 has an orthorhombic crystal structure with 4 molecules per unit cell . Each molecule contains two bismuth atoms and 3 sulfide atoms which add up to 20 atoms per unit cell .
Chemical Reactions Analysis
Bismuth (III) sulfide can be produced in the body by the reaction of the common gastrointestinal drug bismuth subsalicylate with naturally occurring sulfides . It has also been used as a photocatalyst for the degradation of methylene blue .
Physical And Chemical Properties Analysis
Bi2S3 is a brown solid that does not dissolve in water . It has a molar mass of 514.14 g·mol −1, a density of 6.78 g/cm 3, and a melting point of 850 ˚C . It is insoluble in water but soluble in acids .
Scientific Research Applications
Photovoltaic Applications : Bismuth sulfide is recognized for its use in photovoltaic devices. Its environmentally friendly and earth-abundant characteristics make it a suitable material for colloidal semiconducting nanocrystals in photovoltaic applications (Fu, 2018).
Thermoelectric and Electronic Devices : Bi2S3's potential for use in thermoelectric and electronic devices has been noted. Its high crystalline nanorods can be prepared by microwave irradiation methods, which significantly reduce reaction time (Wu et al., 2011).
Optoelectronic Devices and Biomedicine : The synthesis of Bi2S3 nanorods and their applications in optoelectronic devices and biomedicine are of significant interest due to their unique properties (Wu et al., 2011).
Photoresistor Film for Optoelectronic Devices : A novel procedure for Bi2S3 film formation involving spin-coating and crystallization under diluted H2S gas demonstrates improved photoconductance and on-off ratio for photoresistor applications (Nishikubo & Saeki, 2018).
Photoelectrochemical Sensor Applications : Bi2S3 is considered for its photo-electric conversion efficiency, although its instability due to photocorrosion is a limiting factor for such applications (Wang et al., 2021).
Thermoelectric Cooling Material : Due to its direct band gap and high figure of merit value, Bi2S3 is widely used as a thermoelectric cooling material based on the Peltier effect (Solanki et al., 2014).
Enhanced Thermoelectric Properties : Bi2S3 has been explored for its thermoelectric applications, particularly when enhanced through nanocomposite formations, showing potential for improved thermoelectric properties (Ge et al., 2017).
Dye Sensitized Solar Cells : Bi2S3 is a promising semiconductor in energy storage devices and has been incorporated into dye sensitized solar cells (DSSCs) for improved electro-catalytic activity and efficiency (Memon et al., 2018).
Semiconductor Material for Optoelectronic Applications : Bi2S3 thin films are important for applications in thermoelectricity, electronics, photoelectricity, and infrared spectroscopy (Huang et al., 2010).
Electrochemical Hydrogen Storage : Bi2S3 nanoflowers and nanorods synthesized through thermal decomposition have shown potential for applications in hydrogen storage, high-energy batteries, and catalytic fields (Wang et al., 2010).
Mechanism of Action
Target of Action
Bismuth sulfide (Bi2S3) is a chemical compound of bismuth and sulfur . It primarily targets the gastrointestinal tract when used as a drug . In the field of optoelectronics, it targets light-sensitive applications due to its unique physicochemical properties .
Mode of Action
Bi2S3 interacts with its targets through various mechanisms. In the body, it reacts with naturally occurring sulfides to produce Bismuth (III) sulfide . In optoelectronics, Bi2S3 exhibits a direct band gap semiconductor property, making it useful in light-absorbing applications .
Biochemical Pathways
It’s known that bi2s3 can react with water to supply o2 for the electron on the ti3c2 nss to generate ·o2− and ·oh through electron transfer .
Pharmacokinetics
It’s known that the surface of bi2s3 nanoparticles can be easily modified with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Result of Action
The action of Bi2S3 results in various effects depending on its application. In the body, it can cause temporary black tongue when the sulfides are in the mouth and black feces when the sulfides are in the colon . In optoelectronics, Bi2S3 shows excellent light-to-heat conversion efficiency and a long circulation half-life .
Action Environment
The action of Bi2S3 can be influenced by environmental factors such as temperature and hydrostatic pressure . For instance, the optoelectronic properties of Bi2S3 can be determined under different temperature and hydrostatic pressure conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bismuth Sulfide (Bi2S3) plays a crucial role in biochemical reactions, particularly in the field of photocatalysis . It is widely employed due to its non-toxicity and chemical stability . The interaction of Bismuth Sulfide (Bi2S3) with enzymes, proteins, and other biomolecules is primarily through its photocatalytic activity .
Cellular Effects
The effects of Bismuth Sulfide (Bi2S3) on cells and cellular processes are largely unexplored. Its photocatalytic activity suggests potential influences on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its photocatalytic activity suggests that it may exert its effects through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
Its use in photocatalysis suggests potential long-term effects on cellular function .
properties
IUPAC Name |
sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYETDLLXARHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Bi]S[Bi]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12048-34-9 (Parent), 7783-06-4 (Parent) | |
| Record name | Bismuth sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345-07-9 | |
| Record name | Bismuth sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth sulfide (Bi2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)